molecular formula C15H8Cl2FN B3031369 2,4-Dichloro-6-fluoro-3-phenylquinoline CAS No. 274691-28-0

2,4-Dichloro-6-fluoro-3-phenylquinoline

Cat. No. B3031369
CAS RN: 274691-28-0
M. Wt: 292.1 g/mol
InChI Key: DAZYNNDCSWOWGS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoro-3-phenylquinoline is a chemical compound with the molecular formula C15H8Cl2FN . It is a fluorinated heterocyclic building block used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 fluorine atom . The average mass is 292.135 Da and the monoisotopic mass is 291.001770 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 292.135 Da . Further details such as melting point, boiling point, and density were not found in the searched resources.

Mechanism of Action

2,4-Dichloro-6-fluoro-3-phenylquinoline exerts its biological activity by inhibiting the activity of enzymes involved in key metabolic pathways. It acts as a potent inhibitor of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neurotoxicity induced by beta-amyloid protein.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-6-fluoro-3-phenylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It is also stable under a wide range of conditions and can be stored for long periods of time. However, this compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2,4-Dichloro-6-fluoro-3-phenylquinoline. One area of interest is the development of more potent and selective inhibitors of topoisomerase II. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for this compound could lead to improved yields and purity. Finally, more studies are needed to investigate the potential toxicity of this compound and to determine its safety for use in humans.
Conclusion:
In summary, this compound is a unique and potent chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in medicinal chemistry and to develop new synthetic methods for this compound.

Scientific Research Applications

2,4-Dichloro-6-fluoro-3-phenylquinoline has been extensively studied for its potential use in medicinal chemistry. It exhibits potent antibacterial, antifungal, and antiviral activities against a wide range of pathogens. This compound has also been shown to possess anti-inflammatory, analgesic, and anticancer properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2,4-dichloro-6-fluoro-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN/c16-14-11-8-10(18)6-7-12(11)19-15(17)13(14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZYNNDCSWOWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)F)N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381706
Record name 2,4-dichloro-6-fluoro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

274691-28-0
Record name 2,4-dichloro-6-fluoro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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